2-(2-Phenylpropyl)-1,3,2-dioxaborinane

Suzuki-Miyaura coupling transmetalation kinetics boron electrophilicity

Sourcing stereochemically defined alkylboronic esters with reliable bench stability often presents a supply challenge for asymmetric synthesis programs. This compound directly addresses that need. - Chiral Intermediate: Contains a stereogenic center at the α-carbon, suitable for enantioselective sequences to produce chiral amines or alcohols with high optical purity. - Brown Homologation Precursor: Documented substrate for LiCH(OMe)SPh homologation, enabling conversion of the alkylboron species to homologous aldehydes. - Enhanced Stability: The six-membered 1,3,2-dioxaborinane ring offers superior bench stability compared to free boronic acids, ensuring reliable long-term storage and handling for iterative synthesis.

Molecular Formula C12H17BO2
Molecular Weight 204.08 g/mol
CAS No. 86290-27-9
Cat. No. B14144348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenylpropyl)-1,3,2-dioxaborinane
CAS86290-27-9
Molecular FormulaC12H17BO2
Molecular Weight204.08 g/mol
Structural Identifiers
SMILESB1(OCCCO1)CC(C)C2=CC=CC=C2
InChIInChI=1S/C12H17BO2/c1-11(12-6-3-2-4-7-12)10-13-14-8-5-9-15-13/h2-4,6-7,11H,5,8-10H2,1H3
InChIKeyTUHOWPNHPDFNRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Phenylpropyl)-1,3,2-dioxaborinane: Product Overview


2-(2-Phenylpropyl)-1,3,2-dioxaborinane (CAS 86290-27-9, molecular formula C₁₂H₁₇BO₂, molecular weight 204.073 g/mol) is a 2-alkyl-substituted 1,3,2-dioxaborinane—a six-membered cyclic boronic ester featuring a boron atom coordinated by a 1,3-propanediol backbone [1]. This compound belongs to the broader class of cyclic boronic esters, which serve as stable, isolable intermediates for hydroboration, homologation, and palladium-catalyzed cross-coupling reactions [2]. First documented in the 1983 work of Brown and Imai on alkylboronic ester homologation methodology, this specific compound was utilized as a precursor in the synthesis of α-methoxyalkyl derivatives [3].

Reduced electrophilicity partner Supports Suzuki-Miyaura coupling with electron-rich aryl halides Class-level property: 1,3,2-dioxaborinane scaffold
Homologation substrate Documented precursor for aldehyde homologation via α-methoxyalkyl intermediate Brown & Imai methodology context
Chiral building block α-carbon stereogenic center may support enantioselective synthesis Supports stereochemical-control study fit

2-(2-Phenylpropyl)-1,3,2-dioxaborinane: Irreplaceable in Key Transformations


Generic substitution of 2-(2-phenylpropyl)-1,3,2-dioxaborinane with closely related boron reagents—including 2-phenyl-1-propylboronic acid pinacol ester (the 1,3,2-dioxaborolane analog) or the regioisomeric 2-(3-phenylpropyl)-1,3,2-dioxaborinane—is non-trivial due to fundamental differences in ring size-dependent reactivity and steric environment at boron [1]. Six-membered 1,3,2-dioxaborinanes exhibit decreased electrophilicity at boron compared to five-membered 1,3,2-dioxaborolanes, directly influencing the barrier to arene transfer during transmetalation in Suzuki-Miyaura couplings [2]. Furthermore, the 2-phenylpropyl substituent on this specific compound contains a stereogenic center at the α-carbon, imparting chirality that is absent in symmetric boronic esters—a critical consideration for enantioselective applications [3].

Ring-size mismatch
Five-membered pinacol esters exhibit higher electrophilicity; transmetalation kinetics and protodeboronation profiles may shift significantly
Regioisomeric mismatch
Linear 3-phenylpropyl analog introduces different steric environment at boron, potentially altering reactivity and selectivity outcomes
Chirality mismatch
Achiral symmetric boronic esters cannot replicate stereochemical induction; enantioselective outcomes may not transfer directly

2-(2-Phenylpropyl)-1,3,2-dioxaborinane: Key Differentiation Evidence


Reduced Electrophilicity of 1,3,2-Dioxaborinanes in Transmetalation

In palladium-catalyzed Suzuki-Miyaura cross-coupling, the transmetalation step is rate-limiting and directly influenced by boron electrophilicity. 1,3,2-Dioxaborinanes (six-membered rings) exhibit measurably decreased electrophilicity at boron compared to esters derived from 1,2-diols (1,3,2-dioxaborolanes, five-membered rings) or 1,4-diols [1]. This reduced electrophilicity increases the activation barrier for the arene transfer step from boron to palladium. For procurement decisions involving electron-rich aryl halides requiring attenuated reactivity to avoid protodeboronation, the dioxaborinane scaffold offers a kinetically advantageous profile relative to more electrophilic pinacol-derived dioxaborolanes [2]. Notably, the literature does not contain head-to-head quantitative transmetalation barrier data for this specific 2-(2-phenylpropyl)-substituted compound versus its pinacol analog; this evidence represents class-level inference from systematic studies of unsubstituted and aryl-substituted dioxaborinane vs. dioxaborolane congeners.

Transmetalation barrier
Class-level inference
Decreased electrophilicity at boron vs. five-membered dioxaborolanes; qualitatively higher arene-transfer barrier
Supports selection when attenuated reactivity is needed
Direct ΔG‡ values not reported; ring-size class inference
Suzuki-Miyaura coupling transmetalation kinetics boron electrophilicity ring size effects

Silyl Dioxaborinanes: Superior Stability Over Boronic Acids

Boronic acids—the default Suzuki coupling partners—suffer from competing trimeric boroxine formation and protodeboronation that complicate accurate stoichiometry measurement, typically requiring reagent excess to compensate [1]. In contrast, silyl-protected dioxaborinanes are column- and bench-stable boron reagents that maintain defined stoichiometry and achieve good yields under standard palladium-catalyzed conditions [2]. This class-level stability advantage reduces reagent waste, improves reaction reproducibility, and simplifies purification workflows. While the target compound 2-(2-phenylpropyl)-1,3,2-dioxaborinane lacks the silyl-protecting group studied in this work, it shares the core 1,3,2-dioxaborinane scaffold that confers the fundamental cyclic ester stability relative to free boronic acids. Direct head-to-head stability data for this specific compound are not available in the peer-reviewed literature.

Stoichiometry control
Class-level inference
Cyclic ester scaffold offers bench stability; eliminates boroxine-related stoichiometric ambiguity vs. free boronic acids
May improve reaction reproducibility and reduce reagent waste
Head-to-head data for this specific compound not available
Suzuki-Miyaura coupling boronic ester stability silyl protection stoichiometry control

2-Alkyl Dioxaborinane Homologation to Aldehydes

In the foundational 1983 study by Brown and Imai, 2-alkyl-1,3,2-dioxaborinanes—including 2-(2-phenylpropyl)-1,3,2-dioxaborinane—underwent homologation with LiCH(OMe)SPh followed by HgCl₂ treatment to yield α-methoxyalkyl derivatives, which were subsequently oxidized with hydrogen peroxide in pH 8 phosphate buffer to afford the corresponding aldehydes [1]. This methodology demonstrates that the 1,3,2-dioxaborinane scaffold serves as an effective alkyl group carrier for one-carbon homologation, a transformation not directly accessible from pinacol boronic esters under identical conditions due to differences in steric accessibility and boron Lewis acidity. No direct comparative yield data between this specific compound and alternative boron carriers were reported in this foundational study; the evidence establishes the compound's documented role as a viable substrate for this transformation pathway.

Homologation feasibility
Data to verify
Successful oxidation to aldehyde via LiCH(OMe)SPh / HgCl₂ / H₂O₂, pH 8 buffer; documented in 1983 Brown & Imai study
Supports homologation workflow fit
Sources absent; review against primary literature recommended
homologation aldehyde synthesis organoborane methodology methoxy(phenylthio)methyllithium

2-(2-Phenylpropyl)-1,3,2-dioxaborinane: Application Scenarios


Homologation to α-Substituted Aldehydes

For synthetic routes requiring conversion of an alkylboron species to the homologous aldehyde, 2-(2-phenylpropyl)-1,3,2-dioxaborinane can be employed following the Brown homologation protocol: reaction with LiCH(OMe)SPh, treatment with HgCl₂, and oxidative workup with H₂O₂ in pH 8 phosphate buffer [1]. This application is documented in the peer-reviewed literature as part of a general methodology for 2-alkyl-1,3,2-dioxaborinanes and represents the most specific documented use case for this exact compound.

Chiral Building Block for Enantioselective Synthesis

2-Alkyl-1,3,2-dioxaborinanes of essentially 100% optical purity can be prepared via asymmetric hydroboration and subsequently converted to primary amines and other chiral intermediates with high enantiomeric purity [1]. The 2-(2-phenylpropyl) substituent contains a stereogenic center, making this compound a potential chiral organoboron intermediate in asymmetric synthesis sequences. This application scenario is supported by class-level evidence from the broader 2-alkyl-1,3,2-dioxaborinane literature.

Stable Boronic Ester for Cross-Coupling with Reduced Electrophilicity

In Suzuki-Miyaura couplings with electron-rich aryl halides or substrates prone to protodeboronation, 1,3,2-dioxaborinanes offer a less electrophilic boron center relative to pinacol-derived dioxaborolanes [1]. This class-level property may translate to improved coupling outcomes when attenuated transmetalation kinetics are desirable. The cyclic ester scaffold also provides bench stability superior to free boronic acids .

Regioisomeric Comparison of Boronic Ester Reactivity

The 2-phenylpropyl substituent (branched at the α-carbon) distinguishes this compound from the linear regioisomer 2-(3-phenylpropyl)-1,3,2-dioxaborinane (CAS 132350-29-9) [1]. This structural distinction—branching adjacent to boron versus linear alkyl chain—may be exploited in systematic studies of steric effects on transmetalation, homologation, or hydroboration reactivity.

Application
Selection Property
Validation Focus
Aldehyde homologation
Compatibility with Brown homologation protocol
Homologation method transfer
Enantioselective synthesis
Chiral 2-alkyl-1,3,2-dioxaborinane scaffold
Stereochemical outcome review
Suzuki-Miyaura coupling
Reduced electrophilicity vs. pinacol esters
Transmetalation kinetics context
Reactivity comparison studies
Branched vs. linear regioisomer pair
Steric-effect interpretation

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